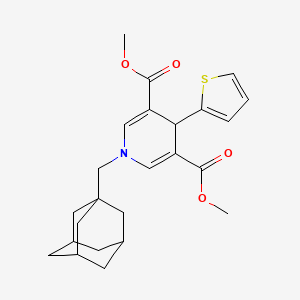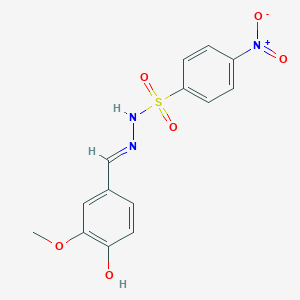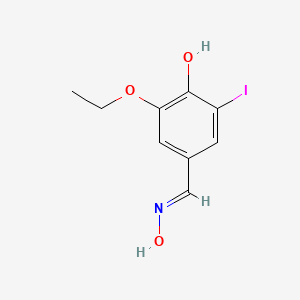
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial tissues. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder affecting the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction.
作用机制
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 binds to the cytoplasmic side of the N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea channel and blocks chloride ion transport through the pore. It does not affect other ion channels or transporters. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to inhibit both the open and closed states of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, suggesting that it acts as a non-competitive inhibitor. The exact binding site and mechanism of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 are still under investigation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to reduce the activity of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in different epithelial tissues, leading to a decrease in chloride secretion and an increase in mucus viscosity. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been shown to affect other cellular processes, such as calcium signaling and cAMP production. In animal studies, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to improve lung function, reduce inflammation, and prevent bacterial infections in cystic fibrosis models.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 is a highly selective and potent inhibitor of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, making it a valuable tool for studying N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea function and regulation. Its specificity and potency allow for precise control of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea activity in different experimental settings. However, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have off-target effects on other proteins or cellular processes, and its use should be carefully validated and controlled. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have limited solubility or stability in certain experimental conditions, requiring optimization of its formulation and delivery.
未来方向
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has shown promising results as a potential therapeutic agent for cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases. However, its clinical development has been hindered by its limited pharmacokinetic properties and potential side effects. Future research efforts will focus on developing more potent and selective N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors with improved pharmacological properties, as well as identifying new targets and pathways for N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea modulation. Other future directions include investigating the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in non-epithelial tissues and diseases, such as cancer and inflammation, and exploring the potential of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors in combination therapies.
合成方法
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 can be synthesized using a variety of methods, including the reaction of 3-chlorophenyl isocyanate with 2-fluoro-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting urea derivative can be purified by recrystallization or column chromatography. Other synthetic routes involve the use of different starting materials and reaction conditions.
科学研究应用
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been widely used as a tool compound to study the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in various physiological and pathological processes. It has been shown to inhibit N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-mediated chloride secretion in different epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been used to investigate the mechanisms of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea regulation, trafficking, and gating. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been studied in animal models of cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases to assess its therapeutic potential.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIN2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(16)7-11(12)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYSBNXFVXMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5402872 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)

![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-phenylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6124278.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)